2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide
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Overview
Description
2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a thiazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of a thiazole derivative with a pyridine-containing compound under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The pyridine moiety can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2,2-dimethyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydrofuran-3-carboxamide is unique due to its combination of a thiazole ring and a pyridine moiety, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3O3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3S/c1-15(2)9(7-12(19)21-15)13(20)18-14-17-11(8-22-14)10-5-3-4-6-16-10/h3-6,8-9H,7H2,1-2H3,(H,17,18,20) |
InChI Key |
IKUKUQXIJZJZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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